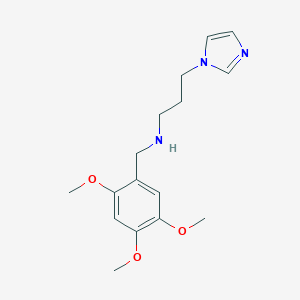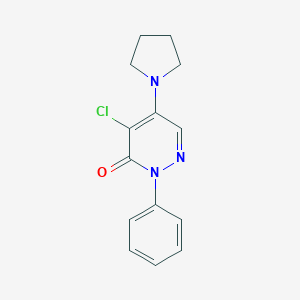
3-(1H-imidazol-1-yl)-N-(2,4,5-trimethoxybenzyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-imidazol-1-yl)-N-(2,4,5-trimethoxybenzyl)-1-propanamine, commonly known as TRIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TRIM belongs to the class of imidazole-based compounds and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of TRIM is not fully understood. However, it has been proposed that TRIM exerts its biological effects through the modulation of various signaling pathways. TRIM has been shown to inhibit the activity of various enzymes and transcription factors involved in the regulation of cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
TRIM has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. TRIM has also been found to possess antibacterial and antifungal activities by disrupting the cell membrane of microorganisms. Additionally, TRIM has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
TRIM has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, TRIM exhibits a broad range of biological activities, making it a versatile compound for studying various disease models. However, the limitations of TRIM include its potential toxicity and lack of selectivity, which may limit its therapeutic applications.
Orientations Futures
There are several future directions for the research and development of TRIM. One potential direction is the optimization of the synthesis method to improve the yield and purity of TRIM. Another direction is the elucidation of the mechanism of action of TRIM, which may provide insights into its potential therapeutic applications. Additionally, the development of TRIM derivatives with improved selectivity and reduced toxicity may expand its therapeutic potential. Finally, the evaluation of TRIM in preclinical and clinical studies may provide valuable information on its safety and efficacy for human use.
Méthodes De Synthèse
The synthesis of TRIM involves the reaction of 2,4,5-trimethoxybenzaldehyde and 1H-imidazole-1-carboxaldehyde with 1-propanamine in the presence of a reducing agent. The reaction yields TRIM in high purity and yield.
Applications De Recherche Scientifique
TRIM has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antibacterial, and antifungal activities. TRIM has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C16H23N3O3 |
|---|---|
Poids moléculaire |
305.37 g/mol |
Nom IUPAC |
3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C16H23N3O3/c1-20-14-10-16(22-3)15(21-2)9-13(14)11-17-5-4-7-19-8-6-18-12-19/h6,8-10,12,17H,4-5,7,11H2,1-3H3 |
Clé InChI |
YVYKBNKMGCLAML-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CNCCCN2C=CN=C2)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1CNCCCN2C=CN=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)

![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)


![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)




![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)